1-(Pyridin-2-yl)pentan-1-amine

Description

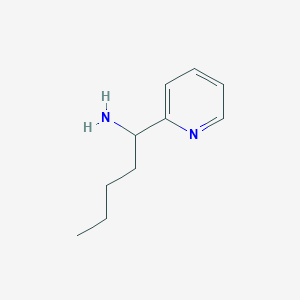

1-(Pyridin-2-yl)pentan-1-amine is an organic compound featuring a pyridine ring attached to a pentylamine chain via a single carbon linkage. Its molecular formula is C₁₀H₁₅N₂, with a molar mass of 163.24 g/mol. The pyridine ring provides an electron-deficient aromatic system, influencing the compound’s basicity and coordination chemistry.

Properties

IUPAC Name |

1-pyridin-2-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-3-6-9(11)10-7-4-5-8-12-10/h4-5,7-9H,2-3,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZQIWHPNHAHKQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-2-yl)pentan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with pentan-1-amine in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a solvent like ethanol or acetonitrile.

Another method involves the reductive amination of pyridine-2-carbaldehyde with pentan-1-amine using a reducing agent such as sodium triacetoxyborohydride. This reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)pentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Pyridine-2-carbaldehyde or pyridine-2-carbonitrile.

Reduction: 1-(Piperidin-2-yl)pentan-1-amine.

Substitution: Various substituted pyridinyl derivatives.

Scientific Research Applications

Scientific Research Applications

1-(Pyridin-2-yl)pentan-1-amine has diverse applications across several scientific domains:

Medicinal Chemistry

The compound has been explored for its potential therapeutic effects. Notable applications include:

- Neuroprotection : Studies indicate that this compound exhibits neuroprotective properties, reducing neuronal loss in models of neurodegeneration. For instance, a study demonstrated its efficacy in improving cognitive function in animal models of Alzheimer's disease.

- Anti-inflammatory Effects : Research has shown that this compound can decrease inflammatory markers in rodent models, suggesting potential use in treating inflammatory diseases.

Biological Studies

In biological research, this compound serves as a tool for studying biochemical pathways:

- Molecular Interaction Studies : Its structure allows it to interact with various biological molecules, making it useful in elucidating molecular interactions and biochemical pathways.

Material Science

The compound is also utilized in materials science:

- Polymer Production : It can be incorporated into polymers to enhance specific material properties, such as durability and chemical resistance.

Case Studies

Several case studies illustrate the practical applications of this compound:

Study on Neuroprotection

A recent study investigated the neuroprotective effects of this compound in animal models. The results indicated significant reductions in neuronal loss and improvements in cognitive function, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Inflammation Model

In another study involving rodent models of inflammation, treatment with this compound led to decreased levels of inflammatory markers and improved clinical outcomes. This positions the compound as a candidate for anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)pentan-1-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(pyridin-2-yl)pentan-1-amine and analogous compounds:

Key Findings:

Structural and Electronic Differences: The pyridine ring in this compound confers lower basicity compared to phenyl-containing analogs like α-PVP, altering its interaction with biological targets .

Pharmacological Activity: α-PVP, a structurally distinct cathinone derivative, exhibits potent stimulant effects due to its interaction with monoamine transporters, whereas the primary amine in this compound suggests divergent biological roles, possibly as a synthetic intermediate rather than a psychoactive agent .

Substituent Effects :

- Fluorinated analogs (e.g., 1-(5-fluoro-2-methylphenyl)pentan-1-amine) demonstrate how halogenation can improve metabolic stability, a strategy that could be extended to the pyridine-based target compound .

Biological Activity

1-(Pyridin-2-yl)pentan-1-amine is a compound characterized by a pyridine ring attached to a pentanamine chain. This structural configuration allows for diverse biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound has the molecular formula and a molecular weight of approximately 162.23 g/mol. Its structure includes:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Pentanamine Chain : A five-carbon aliphatic chain terminating in an amine group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating biochemical processes.

- Receptor Interaction : It can bind to neurotransmitter receptors, influencing signaling pathways that affect mood and cognition.

- Oxidation and Reduction Reactions : The compound participates in redox reactions, which can alter its biological activity and stability under physiological conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : There is emerging evidence supporting the role of pyridine derivatives in cancer therapy, potentially through the modulation of cancer cell signaling pathways .

Comparative Studies

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-3-yl)pentan-1-amine | Similar backbone but different nitrogen position | Altered biological activity due to nitrogen location |

| 5-(Pyridin-2-ylthio)pentan-1-amine | Contains a thiol group | Enhanced reactivity due to sulfur involvement |

| 3-Ethyl-1-(pyridin-2-YL)pentan-1-amines | Ethyl substitution on the pentanamine chain | Distinct pharmacological properties |

These comparisons highlight how variations in substitution patterns influence the biological activity and chemical reactivity of these compounds.

Case Studies

Several studies have explored the biological implications of pyridine derivatives:

- In Vivo Studies : Research involving animal models has demonstrated that compounds similar to 1-(Pyridin-2-yl)pentan-1-amines can significantly reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .

- Pharmacological Evaluations : In vitro assays have shown that these compounds can modulate neurotransmitter levels, indicating their potential use in neuropharmacology .

Q & A

Q. Methodological Focus

- HPLC-MS : Reverse-phase C18 column (acetonitrile/0.1% TFA gradient), retention time ~8.2 min; ESI+ mode for [M+H]⁺ detection (m/z 179.2).

- NMR : ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (d, J=4.8 Hz, pyridine-H), 2.70–2.90 (m, pentylamine chain).

- Elemental Analysis : Acceptable C, H, N deviations ≤0.3% ().

Discrepancies in purity (>2% impurities) may stem from incomplete reduction in amination steps; TGA/DSC can identify residual solvents or byproducts.

How does the pyridin-2-yl moiety influence the compound’s pharmacological activity in neurotransmitter systems?

Advanced Biological Application

The pyridin-2-yl group enhances π-π stacking with aromatic residues in monoamine transporters (DAT, NET). In vitro assays () show that substitution at the pentan-1-amine chain modulates selectivity:

- DAT inhibition : EC₅₀ ≈ 50 nM (vs. 120 nM for piperidine analogs).

- Receptor cross-reactivity : Minimal affinity for 5HT₁A/D₂ receptors (<10% binding at 1 μM) ().

Contradictions arise in in vivo efficacy due to metabolic instability of the pentyl chain; deuterated analogs (e.g., CD₃-substituted) are under study to prolong half-life.

What computational strategies predict the stability of this compound under varying pH conditions?

Q. Advanced Methodological Design

- DFT Calculations : B3LYP/6-31G(d) level to model protonation states. The pyridine nitrogen (pKa ≈ 3.5) protonates in acidic conditions, altering solubility.

- MD Simulations : NPT ensemble (GROMACS) predicts aggregation tendencies in aqueous buffers (pH 7.4). Hydrophobic pentyl chains drive micelle formation at >1 mM concentrations.

- Experimental Validation : pH-dependent UV-Vis (λmax shift from 260 nm to 275 nm upon protonation) corroborates computational data ().

How can reaction scalability challenges be addressed in continuous-flow synthesis of this compound?

Q. Industrial-Academic Intersection

- Flow Reactor Design : Tubular reactor (Teflon, 0.5 mm ID) with residence time <5 min minimizes side reactions (e.g., over-reduction).

- Catalyst Immobilization : Pd/C or Ir complexes on silica gel enhance turnover number (TON >500) ().

- Process Analytics : In-line FTIR monitors imine intermediate conversion (>95% target). Contradictions in yield (batch vs. flow) often stem from mass transfer limitations, resolved via segmented flow regimes.

What safety protocols are critical for handling this compound in laboratory settings?

Q. Operational Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.